N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name of the compound is constructed by identifying the parent heterocyclic system and its substituents. The base structure consists of an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further substituted by two distinct groups: a 4-methoxybenzo[d]thiazol-2-yl moiety and a 2-(dimethylamino)ethyl chain. The hydrochloride salt designation indicates the presence of a protonated tertiary amine neutralized by a chloride counterion.
The full IUPAC name is:
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride .
The CAS Registry Number assigned to this compound is 1185157-38-3 . This unique identifier distinguishes it from structurally similar molecules in chemical databases and regulatory documents.
Molecular Formula and Structural Representation
The molecular formula of the compound is C₁₆H₁₉Cl₂N₄O₃S , accounting for the hydrochloride salt. The base organic molecule (without the chloride counterion) has the formula C₁₆H₁₈ClN₄O₃S , with a molecular weight of 417.31 g/mol . The structural features include:
- An isoxazole ring (C₃H₃NO) at the core.
- A carboxamide group (-CONH-) linking the isoxazole to two nitrogen-bound substituents.
- A 4-methoxybenzo[d]thiazole group (C₈H₆NO₃S) attached to one nitrogen of the carboxamide.
- A 2-(dimethylamino)ethyl chain (C₄H₁₁N₂) attached to the other nitrogen.
- A hydrochloride salt (HCl) associated with the dimethylamino group.
Structural Representation
Cl⁻
│
[H₃C─N(CH₃)─CH₂CH₂─N]⁺─CO─Isoxazole-5-yl
│
└─NH─(4-Methoxybenzo[d]thiazol-2-yl)
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon (C) | 16 |
| Hydrogen (H) | 19 |
| Chlorine (Cl) | 2 |
| Nitrogen (N) | 4 |
| Oxygen (O) | 3 |
| Sulfur (S) | 1 |
Salt Formation and Protonation Sites
The hydrochloride salt forms via protonation of the tertiary amine in the 2-(dimethylamino)ethyl substituent. The dimethylamino group (-N(CH₃)₂) has a lone pair of electrons on the nitrogen atom, making it susceptible to protonation by hydrochloric acid (HCl). This results in a positively charged ammonium ion ([H₃C─N(CH₃)─CH₂CH₂─NH]⁺) balanced by a chloride anion (Cl⁻).
Key Features of Salt Formation:
- Protonation Site : The dimethylamino nitrogen (pKa ~8–10) is protonated under acidic conditions.
- Counterion : Chloride (Cl⁻) stabilizes the charge through ionic interactions.
- Impact on Solubility : Salt formation enhances aqueous solubility compared to the free base, facilitating pharmacological applications.
The benzo[d]thiazole and isoxazole moieties remain unprotonated under physiological conditions due to their lower basicity (pKa < 5 for aromatic nitrogens).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S.ClH/c1-19(2)9-10-20(15(21)12-7-8-17-23-12)16-18-14-11(22-3)5-4-6-13(14)24-16;/h4-8H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIHVLEUBKOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=NO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 391.9 g/mol. Its structure includes a dimethylaminoethyl side chain, a methoxybenzo[d]thiazole moiety, and an isoxazole carboxamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₂S |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1322280-68-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that it can modulate the activity of these targets, potentially leading to therapeutic effects against diseases such as tuberculosis and other infectious conditions.
Enzyme Interaction
The compound has shown promising results in inhibiting enzymes crucial for the survival of pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, demonstrating low cytotoxicity while maintaining high selectivity towards bacterial cells compared to eukaryotic cells .
Therapeutic Applications
Antitubercular Activity : The compound has been investigated for its antitubercular properties, particularly against multidrug-resistant strains of M. tuberculosis. Its structural modifications have been optimized to enhance efficacy and reduce metabolic degradation, making it a candidate for further development in treating tuberculosis .
Antimicrobial Properties : In addition to its action against tuberculosis, the compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacteria and fungi, showing significant inhibition without affecting human cell viability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or the side chain can significantly influence its interaction with biological targets.
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Position | Alters binding affinity |
| Dimethylaminoethyl Chain | Enhances solubility and cellular uptake |
Research has indicated that specific alterations can lead to improved metabolic stability and reduced clearance rates in vivo, enhancing the therapeutic potential of the compound .
Case Studies
- Study on Antitubercular Activity : A series of experiments demonstrated that derivatives of this compound maintained antitubercular efficacy while exhibiting lower toxicity profiles. The best-performing analogs were identified through iterative medicinal chemistry approaches, focusing on optimizing both SAR and metabolic stability .
- Broad-Spectrum Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited growth across several bacterial strains, including both Gram-positive and Gram-negative species. The results indicated a promising profile for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:
Key Comparative Insights
Heterocyclic Core Modifications
- Isoxazole vs.
- Benzothiazole Substitution : The 4-methoxy group on benzothiazole may enhance electron-donating effects compared to unsubstituted benzothiazoles, influencing target affinity .
Side Chain Variations
- Dimethylaminoethyl vs. Diethylaminophenyl: The dimethylaminoethyl group in the target compound likely improves aqueous solubility (as a hydrochloride salt) compared to diethylaminophenyl derivatives, which may increase lipophilicity and membrane permeability .
- Morpholinomethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
